![molecular formula C22H28N2O5S B14431885 3,4,5-Triethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide CAS No. 80617-56-7](/img/structure/B14431885.png)
3,4,5-Triethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Triethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide is a complex organic compound with the molecular formula C21H27NO5S. It is characterized by the presence of multiple ethoxy groups and a carbamothioyl linkage, making it a unique molecule in the field of organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Triethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide typically involves the reaction of 3,4,5-triethoxybenzoic acid with 4-ethoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an inert atmosphere, usually under nitrogen, and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-Triethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamothioyl group can be reduced to form amines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
3,4,5-Triethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4,5-Triethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4,5-Triethoxybenzamide
- 4-Ethoxyphenylcarbamothioylbenzamide
- 3,4,5-Triethoxy-N-phenylbenzamide
Uniqueness
3,4,5-Triethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide is unique due to the presence of both ethoxy and carbamothioyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
80617-56-7 |
|---|---|
Molekularformel |
C22H28N2O5S |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
3,4,5-triethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C22H28N2O5S/c1-5-26-17-11-9-16(10-12-17)23-22(30)24-21(25)15-13-18(27-6-2)20(29-8-4)19(14-15)28-7-3/h9-14H,5-8H2,1-4H3,(H2,23,24,25,30) |
InChI-Schlüssel |
CJPOZIVWQBBZEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


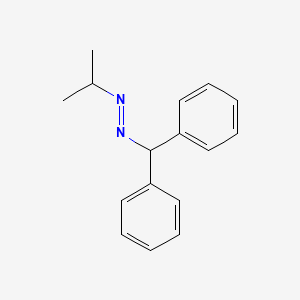
![5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one](/img/structure/B14431807.png)
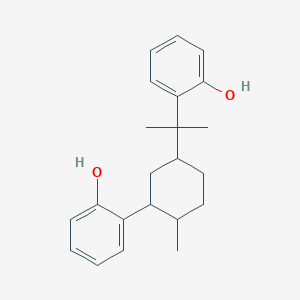
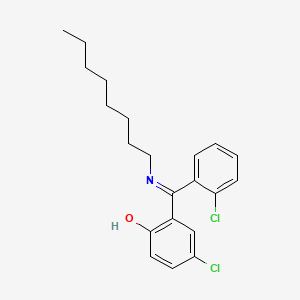
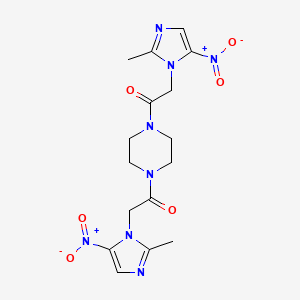

![disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+)](/img/structure/B14431821.png)
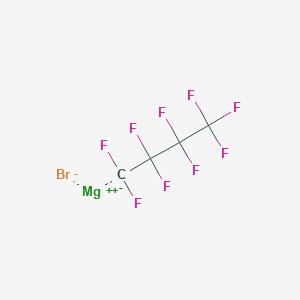
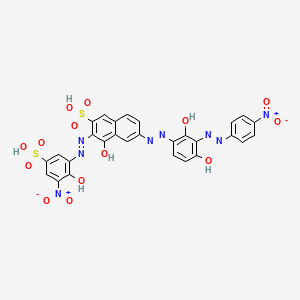
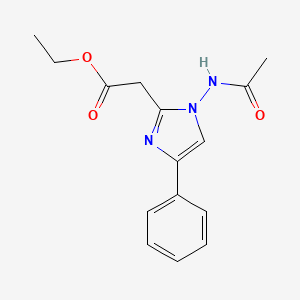
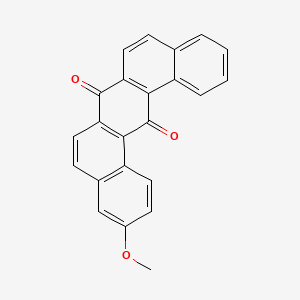
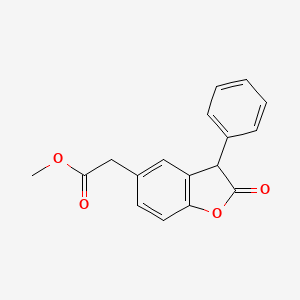
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-hydroxyethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14431868.png)
![8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline](/img/structure/B14431871.png)
